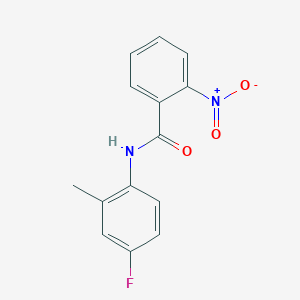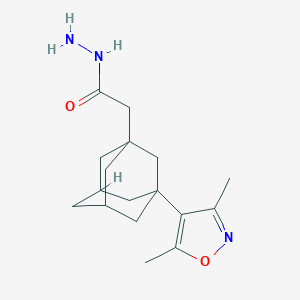
2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group and an isoxazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mecanismo De Acción
Target of Action
The primary target of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide is BRD4 , a bromodomain-containing protein . BRD4 plays a crucial role in cancer therapy, particularly in the treatment of TNBC .
Mode of Action
The compound interacts with BRD4, exhibiting potent inhibitory effects . It’s hypothesized that the compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms .
Biochemical Pathways
The compound affects the BRD4 pathway, leading to significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .
Pharmacokinetics
Its bioavailability is suggested by its significant inhibitory effects on brd4 .
Result of Action
The compound modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Action Environment
The compound’s effectiveness in inhibiting brd4 suggests that it can function effectively within the cellular environment .
Análisis Bioquímico
Biochemical Properties
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes often involves binding to their active sites, thereby modulating their catalytic functions. Additionally, 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide can interact with proteins involved in cell signaling, potentially altering signal transduction pathways .
Cellular Effects
The effects of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly genes involved in metabolic and signaling pathways . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways . This modulation of metabolic pathways can have significant implications for cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Métodos De Preparación
The synthesis of 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors to form the 3,5-dimethylisoxazole ring.
Introduction of the adamantyl group: The adamantyl group is introduced through a substitution reaction, often using adamantyl halides.
Formation of the acetohydrazide moiety: This involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or adamantyl moieties are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique structure and biological activity.
Industry: It can be used in the development of new industrial chemicals and materials with specific properties.
Comparación Con Compuestos Similares
2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents attached to it.
Adamantyl-containing compounds: These compounds contain the adamantyl group but may have different functional groups attached.
The uniqueness of this compound lies in its combination of the isoxazole ring and adamantyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-adamantyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-10-15(11(2)22-20-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(21)19-18/h12-13H,3-9,18H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRYKLXMGPICTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide](/img/structure/B455726.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)
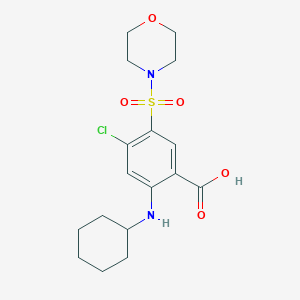
![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)
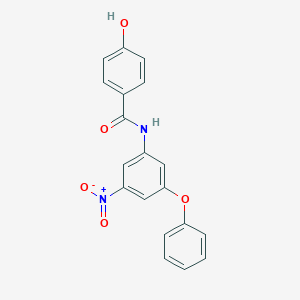
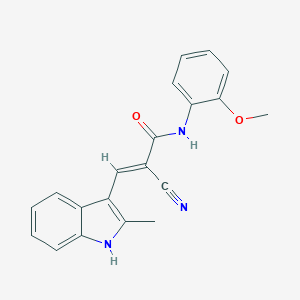
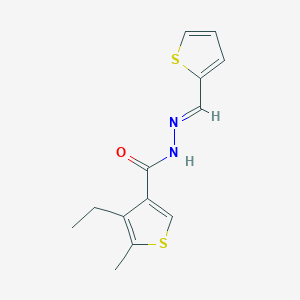

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B455741.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
